![molecular formula C26H23F2N3O3S B2648761 N-(2,5-difluorophenyl)-2-[4-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide CAS No. 866341-07-3](/img/structure/B2648761.png)
N-(2,5-difluorophenyl)-2-[4-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide
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Description
N-(2,5-difluorophenyl)-2-[4-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C26H23F2N3O3S and its molecular weight is 495.54. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-difluorophenyl)-2-[4-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-difluorophenyl)-2-[4-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Docking and Cytotoxicity Studies
Research focused on the synthesis of various N-substituted acetamide derivatives has shown potential antibacterial activity against both gram-negative and gram-positive bacteria, as well as moderate inhibitors of α-chymotrypsin enzyme. Molecular docking studies have helped identify active binding sites correlating with bioactivity data, suggesting these compounds' applications in developing antibacterial agents and enzyme inhibitors. Additionally, certain derivatives exhibited less cytotoxicity, indicating their safer profile for further pharmaceutical exploration (Siddiqui et al., 2014).
Glutaminase Inhibition for Cancer Therapy
A series of analogs to BPTES, a known inhibitor of kidney-type glutaminase (GLS), were synthesized to identify more potent inhibitors with improved drug-like properties. This research is critical in exploring therapeutic potentials for cancer, as GLS inhibition has been associated with attenuating the growth of cancer cells. Some analogs retained BPTES's potency while offering better solubility, making them promising candidates for cancer therapy (Shukla et al., 2012).
Antimicrobial and Antioxidant Activities
Studies on 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives revealed good antibacterial activity against S. aureus and potent antioxidant activity. These findings underscore the compound class's relevance in developing new antimicrobial and antioxidant agents, highlighting the diverse applications of such chemical structures in medical research (Karanth et al., 2019).
properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-[4-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F2N3O3S/c1-16-4-8-19(9-5-16)31-14-22(17-6-11-23(33-2)24(12-17)34-3)30-26(31)35-15-25(32)29-21-13-18(27)7-10-20(21)28/h4-14H,15H2,1-3H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJUNWNCHWUJGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=C2SCC(=O)NC3=C(C=CC(=C3)F)F)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-difluorophenyl)-2-[4-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide |
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